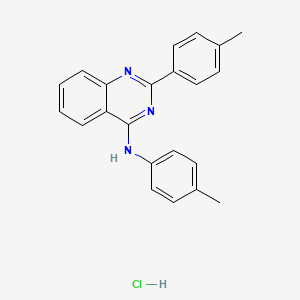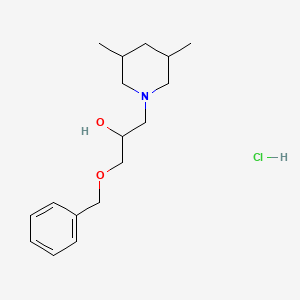
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride (BMQ) is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B3 (CVB3).
作用机制
The mechanism of action of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is not fully understood. However, it has been suggested that N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The antiviral activity of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is thought to be due to its ability to inhibit the replication of the virus.
Biochemical and Physiological Effects:
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been studied for its antiviral activity against HSV-1 and CVB3. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to have an inhibitory effect on the activity of the enzyme topoisomerase IIα, which is involved in DNA replication.
实验室实验的优点和局限性
The advantages of using N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antiviral properties. The limitations of using N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in lab experiments include its toxicity, which limits its use in in vivo experiments, and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride. One direction is to further investigate its mechanism of action to better understand how it exerts its anticancer, anti-inflammatory, and antiviral activities. Another direction is to study the potential use of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in combination with other drugs for the treatment of cancer and viral infections. Additionally, the development of less toxic derivatives of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride could increase its potential for use in in vivo experiments.
合成方法
The synthesis of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride involves the reaction of 4-methylbenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. The product obtained is then treated with hydrochloric acid to obtain N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride hydrochloride. The reaction scheme is shown below:
属性
IUPAC Name |
N,2-bis(4-methylphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3.ClH/c1-15-7-11-17(12-8-15)21-24-20-6-4-3-5-19(20)22(25-21)23-18-13-9-16(2)10-14-18;/h3-14H,1-2H3,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAFJRIBNXCEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[4-(4-morpholinylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)

![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)